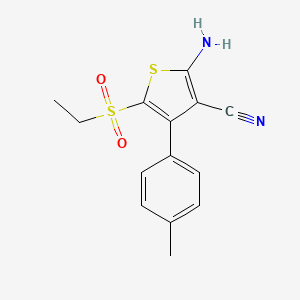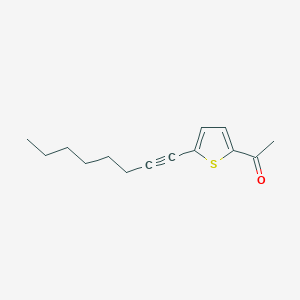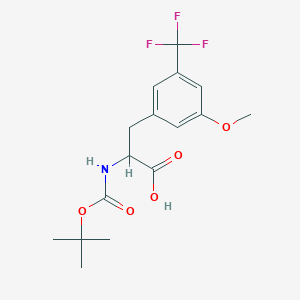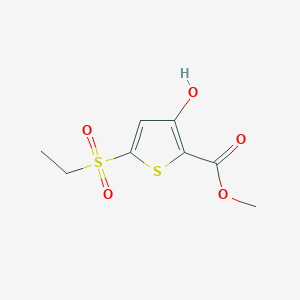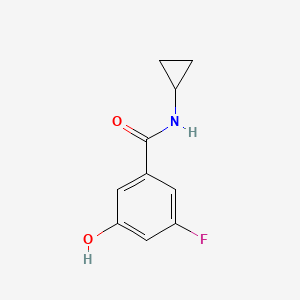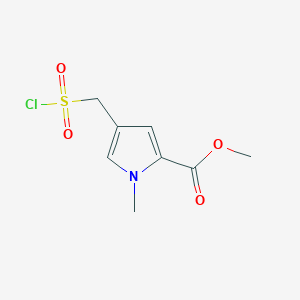
2-Methyl-1,3-dithian-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,3-dithian-5-ol is an organic compound with the molecular formula C5H10OS2. It is a member of the dithiane family, characterized by a six-membered ring containing two sulfur atoms and one oxygen atom. This compound is notable for its versatility in synthetic organic chemistry, particularly as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1,3-dithian-5-ol can be synthesized through the reaction of 2-methyl-1,3-dithiane with an oxidizing agent. One common method involves the use of hydrogen peroxide (H2O2) in the presence of a catalytic amount of acetic acid. The reaction proceeds under mild conditions, typically at room temperature, yielding the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically employs a similar oxidation reaction but on a larger scale, with careful control of reaction parameters to optimize production .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,3-dithian-5-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, MCPBA
Reduction: LiAlH4
Substitution: SOCl2, PBr3
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted dithianes
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-dithian-5-ol involves its ability to act as an acyl anion equivalent. This property allows it to participate in nucleophilic addition reactions, forming carbon-carbon bonds with electrophiles. The sulfur atoms in the dithiane ring stabilize the negative charge on the carbon atom, facilitating these reactions . The compound can also undergo oxidation and reduction reactions, further expanding its utility in synthetic chemistry .
Comparison with Similar Compounds
2-Methyl-1,3-dithiane: Similar in structure but lacks the hydroxyl group, making it less reactive in certain types of reactions.
1,3-Dithiane: A parent compound of the dithiane family, used primarily as a protecting group for carbonyl compounds.
3-Methyl-1,2-dithian-4-one: Another sulfur-containing compound with different reactivity due to the presence of a carbonyl group.
Uniqueness: 2-Methyl-1,3-dithian-5-ol is unique due to the presence of both a hydroxyl group and a dithiane ring. This combination allows it to participate in a wider range of chemical reactions compared to its analogs. Its ability to act as an acyl anion equivalent and its reactivity in oxidation and reduction reactions make it a versatile tool in synthetic organic chemistry .
Properties
CAS No. |
92748-25-9 |
|---|---|
Molecular Formula |
C5H10OS2 |
Molecular Weight |
150.3 g/mol |
IUPAC Name |
2-methyl-1,3-dithian-5-ol |
InChI |
InChI=1S/C5H10OS2/c1-4-7-2-5(6)3-8-4/h4-6H,2-3H2,1H3 |
InChI Key |
XCTUBFHJOFGZGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1SCC(CS1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


